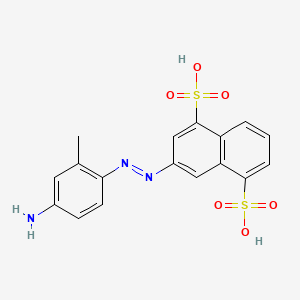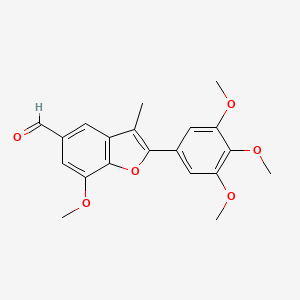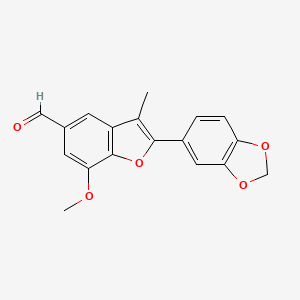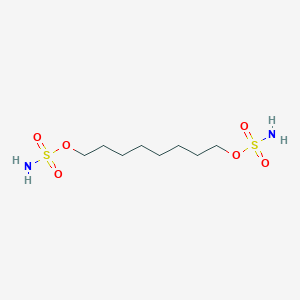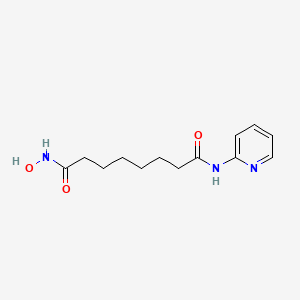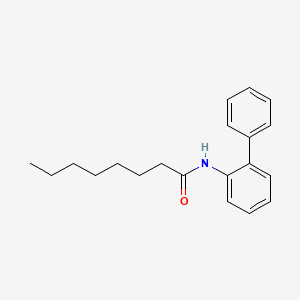
O-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine is a chemical compound with the molecular formula C22H37NO3. It consists of 37 hydrogen atoms, 22 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms . This compound is known for its interactions with cannabinoid receptors and has been studied for its potential therapeutic applications .
Preparation Methods
The synthesis of O-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine involves several steps. One common method includes the reaction of arachidonic acid with ethanolamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
O-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
O-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study the interactions with cannabinoid receptors.
Biology: Research has shown its potential in modulating biological pathways related to pain and inflammation.
Mechanism of Action
The mechanism of action of O-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine involves its interaction with cannabinoid receptors, particularly CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating pain, mood, and immune response. The compound binds to these receptors, modulating their activity and influencing various physiological processes .
Comparison with Similar Compounds
O-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine is similar to other cannabinoid-related compounds such as anandamide and 2-arachidonoylglycerol. it is unique in its specific interactions with cannabinoid receptors and its potential therapeutic applications. Other similar compounds include N-arachidonoyl glycine and N-arachidonoyl dopamine, which also interact with cannabinoid receptors but have different pharmacological profiles .
Properties
Molecular Formula |
C22H37NO3 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(2-hydroxyethylamino) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)26-23-20-21-24/h6-7,9-10,12-13,15-16,23-24H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- |
InChI Key |
XNXCXJJVMFVWDO-DOFZRALJSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)ONCCO |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)ONCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-hydroxy-3-methoxyphenyl)-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B10852269.png)
![2-(1,3-benzodioxol-5-yl)-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B10852273.png)
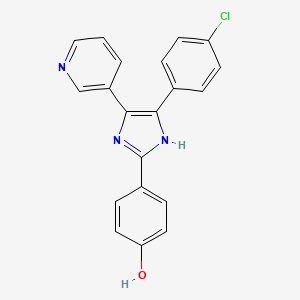
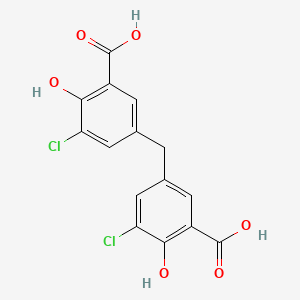
![N,N-dimethyl-4-[(E)-(1-methyl-6-nitro-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852286.png)
![5-((2-(Diethylamino)ethyl)amino)-7,10-dimethoxy-6H-imidazo[4,5,1-de]acridin-6-one](/img/structure/B10852293.png)
![2,6-dimethyl-3H-pyrrolo[3,2-f]quinolin-6-ium](/img/structure/B10852300.png)
